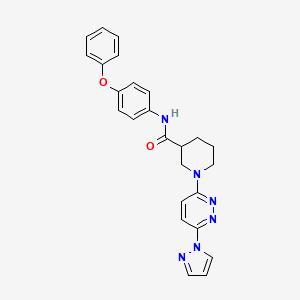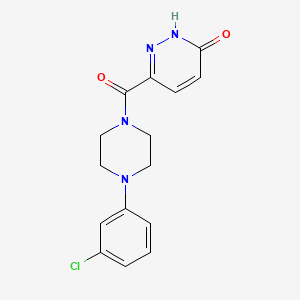
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a variety of effects on the body, including its ability to modulate neurotransmitter activity and influence behavior. In
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrimido[4,5-c]Pyridazine and s-Triazolo Derivatives : The compound has been used in the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, showcasing its versatility in creating diverse chemical structures (Abdel Moneam, 2004).
Formation of Pyridazine Derivatives : Utilization in the formation of a variety of new pyrimidopyridazines, which demonstrates its potential in expanding chemical libraries (El-Gaby et al., 2003).
Crystal Structure and Physical Properties
Crystal Structure Analysis : Investigation of the crystal structure of related compounds helps understand the molecular conformations and interactions, crucial for designing new materials or drugs (Aydın et al., 2012).
Molecular Geometry and Interactions : Understanding the molecular geometry and interaction within crystals formed by similar compounds contributes to the field of materials science and drug design (Sallam et al., 2021).
Bioactivity and Pharmaceutical Applications
Antimicrobial Activity : Some derivatives have shown promise in antimicrobial activity, indicating potential for development into antibacterial and antifungal agents (Bhatt et al., 2016).
Anti-Inflammatory Properties : Certain derivatives have been explored for their anti-inflammatory activity, which could lead to new treatments for inflammation-related conditions (Refaat et al., 2007).
Antinociceptive Agents : Research into arylpiperazinylalkylpyridazinones related to the compound has suggested potential as potent antinociceptive agents, offering avenues for pain management research (Cesari et al., 2006).
Anti-Diabetic Drug Development : Some triazolo-pyridazine-6-yl-substituted piperazines, related to the compound, have been evaluated for anti-diabetic properties, indicating potential use in diabetes treatment (Bindu et al., 2019).
Glucan Synthase Inhibitors : Derivatives have been investigated as glucan synthase inhibitors, relevant for developing treatments against fungal infections (Ting et al., 2011).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Studies on related pyridazines suggest their use as corrosion inhibitors, an important application in materials science (Zarrouk et al., 2012).
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-2-1-3-12(10-11)19-6-8-20(9-7-19)15(22)13-4-5-14(21)18-17-13/h1-5,10H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDDXNCRKQALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)
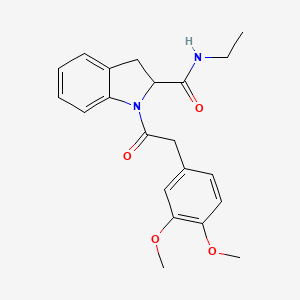
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)
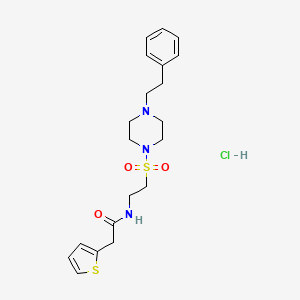

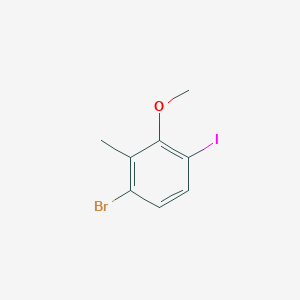
![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

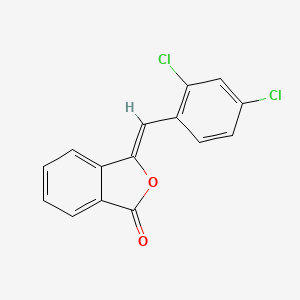
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)
